molecular formula C9H6N2O2 B11914975 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile

Cat. No.: B11914975
M. Wt: 174.16 g/mol
InChI Key: LNWLLNKDPBVXLC-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile is a chemical compound with the molecular formula C9H6N2O2 and a molecular weight of 174.16 g/mol It is known for its unique structure, which includes a benzo[d]oxazole ring substituted with a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)benzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl and carbonitrile groups play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to fully understand its potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its ability to undergo diverse chemical reactions and its potential biological activities make it a compound of significant interest in various fields .

Properties

Molecular Formula

C9H6N2O2

Molecular Weight

174.16 g/mol

IUPAC Name

5-(hydroxymethyl)-1,3-benzoxazole-2-carbonitrile

InChI

InChI=1S/C9H6N2O2/c10-4-9-11-7-3-6(5-12)1-2-8(7)13-9/h1-3,12H,5H2

InChI Key

LNWLLNKDPBVXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CO)N=C(O2)C#N

Origin of Product

United States

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